Pseudoberberine

LDL Receptor Cholesterol Hyperlipidemia

Pseudoberberine (CAS 19716-67-9) is a privileged quaternary protoberberine alkaloid scaffold essential for metabolic disorder and oncology research. Its unique 2,3-methylenedioxy-9,10-dimethoxy substitution pattern delivers superior LDLR up-regulation, achieving a 42.6% reduction in CHO and 49.4% in LDL-c in vivo—significantly outperforming generic berberine. This isomer also exhibits class-leading DNA-binding affinity and fluorescence, making it the preferred starting point for designing novel cholesterol-lowering agents, selective anticancer derivatives, and DNA-sensitive probes. Substituting with alternative protoberberine alkaloids will compromise your quantitative outcomes. Secure this high-purity research compound to ensure replicable, impactful results.

Molecular Formula C20H18ClNO4
Molecular Weight 371.8 g/mol
Cat. No. B1258793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoberberine
Synonymspseudoberberine
Molecular FormulaC20H18ClNO4
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=[N+]3CCC4=CC5=C(C=C4C3=CC2=C1)OCO5)OC.[Cl-]
InChIInChI=1S/C20H18NO4.ClH/c1-22-17-7-13-5-16-15-9-20-19(24-11-25-20)6-12(15)3-4-21(16)10-14(13)8-18(17)23-2;/h5-10H,3-4,11H2,1-2H3;1H/q+1;/p-1
InChIKeyBBHLRVYYZRFUGL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudoberberine for Research: A Differentiated Protoberberine Alkaloid


Pseudoberberine (CAS 19716-67-9) is a quaternary protoberberine alkaloid (QPA) and a structural isomer of the widely studied natural product berberine. It features a 2,3-methylenedioxy-9,10-dimethoxy substitution pattern, as opposed to berberine's 2,3-methylenedioxy-10,11-dimethoxy arrangement [1]. This positional isomerism forms the basis for its distinct pharmacological profile compared to other protoberberine alkaloids such as palmatine, coptisine, and jatrorrhizine.

Why Pseudoberberine Outperforms Generic Protoberberine Substitutes in Targeted Research


The protoberberine alkaloid class exhibits extreme sensitivity to substitution pattern variations. A structure-activity relationship (SAR) study by Li et al. demonstrated that the specific position of methoxy and methylenedioxy groups dictates the ability to up-regulate the low-density-lipoprotein receptor (LDLR). The 9,10-dimethoxy configuration in pseudoberberine is crucial for superior LDLR up-regulation and subsequent in vivo cholesterol reduction compared to berberine's 10,11-dimethoxy arrangement [1]. Consequently, substituting pseudoberberine with generic berberine or palmatine in metabolic disorder research yields significantly different, and often inferior, quantitative outcomes.

Quantitative Differentiation Guide: Pseudoberberine vs. Berberine and Protoberberine Analogs


Superior LDLR Up-regulation and Cholesterol Reduction vs. Berberine In Vivo

Pseudoberberine demonstrates a statistically significant superior capacity to reduce total cholesterol (CHO) and low-density lipoprotein cholesterol (LDL-c) in a hyperlipidemic rat model when administered at the same oral dose (100 mg/kg/day) as berberine [1].

LDL Receptor Cholesterol Hyperlipidemia Cardiovascular Disease

Enhanced Antiproliferative Selectivity of 8-Dichloromethyl-Pseudoberberine vs. Unmodified Protoberberine Alkaloids

A derivative of pseudoberberine, quaternary 8-dichloromethyl-pseudoberberine 4-chlorobenzenesulfonate, exhibits potent antiproliferative activity against colorectal cancer cells with an IC50 of 0.31 μM, which is stronger than the positive control 5-fluorouracil and other synthesized QPA derivatives. Crucially, this modification resulted in more significant selectivity indices compared to the unmodified quaternary protoberberine alkaloid (QPA) substrates from which it was synthesized [1].

Colorectal Cancer Antiproliferative Selectivity Index Drug Discovery

Stronger DNA Binding Affinity than Berberine and Other Protoberberine Analogs

In a comparative analysis of protoberberine alkaloids, pseudoberberine's relative fluorescence intensity when complexed with DNA was found to be the highest, indicating a stronger DNA-binding affinity than berberine and several other analogs. The order of binding was reported as: pseudoberberines > berberines > oxyberberines > tetrahydroberberines > planar derivatives > protoberberine [1].

DNA Intercalation Biophysical Chemistry Fluorescence Mechanism of Action

In Vivo Anti-Amnesic Activity in a Scopolamine-Induced Cognitive Impairment Model

Pseudoberberine, at an oral dose of 5.0 mg/kg, significantly reversed scopolamine-induced cognitive impairments in a mouse model. In the passive avoidance test, it significantly improved performance (P<0.05). It also reduced escape latencies and prolonged swimming times in the target quadrant during a water maze probe trial (P<0.05). While other alkaloids in the study showed anti-cholinesterase activity, pseudoberberine was specifically highlighted for its anti-amnesic effects in these complex behavioral tasks [1].

Neuropharmacology Alzheimer's Disease Cognitive Impairment Acetylcholinesterase

High-Impact Application Scenarios for Pseudoberberine Based on Verified Evidence


Lead Compound for Metabolic Syndrome and Hyperlipidemia Drug Discovery

Use pseudoberberine as a privileged scaffold in medicinal chemistry programs targeting metabolic disorders. Its proven superior efficacy over berberine in lowering CHO (42.6%) and LDL-c (49.4%) in vivo makes it the preferred starting point for designing novel LDLR up-regulators and cholesterol-lowering agents [1].

Development of Selective Cytotoxic Agents for Colorectal Cancer

Employ pseudoberberine as a substrate for synthesizing 8-dichloromethyl derivatives to generate candidate molecules with exceptionally high selectivity indices against colorectal cancer cells. The resulting low IC50 values (0.31 μM) and improved selectivity over unmodified QPAs demonstrate the scaffold's unique potential for targeted cancer therapy research [2].

Biophysical Probe for DNA Interaction and Topoisomerase Studies

Leverage pseudoberberine's class-leading DNA-binding affinity to investigate DNA-ligand interactions, topoisomerase poisoning mechanisms, or as a core structure for developing DNA-sensitive fluorescent light-up probes, given its fluorescence intensity surpasses that of berberine complexes [3].

In Vivo Model for Studying Cognitive Enhancement and Neuroprotection

Utilize pseudoberberine in rodent models of cognitive impairment to explore mechanisms of memory enhancement. Its demonstrated ability to significantly reverse scopolamine-induced deficits in both passive avoidance and water maze tasks provides a robust in vivo platform for Alzheimer's disease research [4].

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